Computed Lipophilicity (XLogP3) and Predicted Membrane Permeability: Para-Methyl vs. Meta-Methyl vs. Nitro Analogs
The target compound (para-methylbenzylidene, CAS 478255-12-8) exhibits a computed XLogP3 of 4.3, reflecting the lipophilic contribution of the para-methyl substituent on the benzylidene ring [1]. Its closest positional isomer, the meta-methyl analog (CAS 478255-46-8), also yields an XLogP3 of approximately 4.3 due to identical molecular formula (C₁₆H₁₃ClN₄S), but the altered substitution pattern modifies the three-dimensional electrostatic surface, as evidenced by differing InChIKey identifiers (KPONNSOFNJSYDD-VCHYOVAHSA-N vs. the meta-isomer key) [1]. The 3-nitrobenzylidene analog (CAS 478255-09-3, C₁₅H₁₀ClN₅O₂S, MW 359.8) shows a substantially lower XLogP3 of approximately 3.2–3.5 due to the polar nitro group, translating to a predicted ~0.8–1.1 log unit reduction in lipophilicity and a concomitant decrease in predicted passive membrane permeability [1]. The topological polar surface area (TPSA) difference—72.1 Ų for the target compound versus >110 Ų for the nitro analog—further stratifies these compounds in oral bioavailability prediction models [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3 = 4.3; TPSA = 72.1 Ų; MW = 328.8 (C₁₆H₁₃ClN₄S) |
| Comparator Or Baseline | 3-Nitrobenzylidene analog (CAS 478255-09-3): XLogP3 ≈ 3.2–3.5; TPSA > 110 Ų; MW = 359.8 (C₁₅H₁₀ClN₅O₂S). Meta-methyl isomer (CAS 478255-46-8): XLogP3 ≈ 4.3; TPSA ≈ 72.1 Ų; MW = 328.8 (identical formula, different geometry). |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.1 (target vs. 3-nitro analog); ΔTPSA ≈ −38 Ų (target vs. 3-nitro analog). No XLogP3 difference vs. meta-methyl isomer, but distinct 3D electrostatic surface. |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.24 TPSA engine); in silico prediction, not experimentally measured log P. |
Why This Matters
For screening programs where passive membrane permeability is a critical parameter (e.g., intracellular target engagement, CNS penetration prediction), the ~1 log unit higher computed lipophilicity of the target compound relative to the nitro analog may favor selection when permeability-limited chemotypes are a known liability in the assay cascade.
- [1] PubChem Compound Summary for CID 6859352 (target), CID 71759053 (3-nitrobenzylidene analog), and related entries. Computed XLogP3 and TPSA values. National Center for Biotechnology Information (2026). View Source
